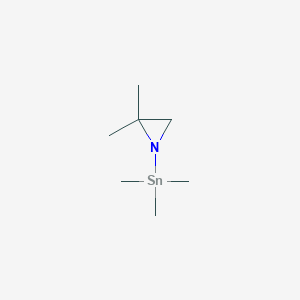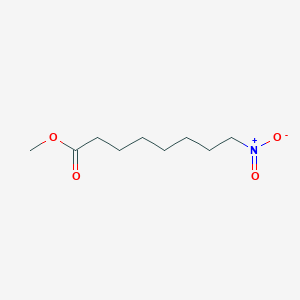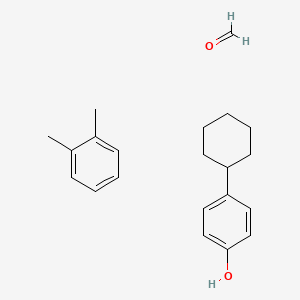
2,2-Dimethyl-1-(trimethylstannyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(trimethylstannyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom. This compound is characterized by the presence of a trimethylstannyl group attached to the aziridine ring, making it a unique derivative of aziridine. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, which makes them valuable intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(trimethylstannyl)aziridine typically involves the reaction of 2,2-dimethylaziridine with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution of the chlorine atom by the aziridine nitrogen. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(trimethylstannyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylstannyl group can be replaced by other nucleophiles, such as halides, thiols, and amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted aziridines, aziridine oxides, and reduced aziridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(trimethylstannyl)aziridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of functionalized aziridines.
Biology: The compound is studied for its potential biological activity and as a tool for modifying biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(trimethylstannyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening reactions. The trimethylstannyl group can stabilize the intermediate formed during these reactions, facilitating the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2-Dimethyl-1-(trimethylstannyl)aziridine include:
2,2-Dimethylaziridine: Lacks the trimethylstannyl group and has different reactivity and applications.
1-(Trimethylstannyl)aziridine: Similar structure but without the 2,2-dimethyl substitution.
2,2-Dimethyl-1-(trimethylsilyl)aziridine: Contains a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
The uniqueness of this compound lies in its combination of the aziridine ring with the trimethylstannyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
58540-20-8 |
|---|---|
Fórmula molecular |
C7H17NSn |
Peso molecular |
233.93 g/mol |
Nombre IUPAC |
(2,2-dimethylaziridin-1-yl)-trimethylstannane |
InChI |
InChI=1S/C4H8N.3CH3.Sn/c1-4(2)3-5-4;;;;/h3H2,1-2H3;3*1H3;/q-1;;;;+1 |
Clave InChI |
MEEOFXNIWDSJAR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN1[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)

